![molecular formula C16H19NO3S B5830750 4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide](/img/structure/B5830750.png)
4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is also known as EPNBS and has been extensively studied for its potential use in scientific research.
Mechanism of Action
EPNBS works by inhibiting the activity of the enzyme carbonic anhydrase, which plays a key role in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting this enzyme, EPNBS can reduce inflammation and pain, as well as potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that EPNBS can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that EPNBS may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using EPNBS in lab experiments is its relatively low toxicity compared to other sulfonamide drugs. However, it should be noted that EPNBS can be unstable in certain conditions and may require careful handling to ensure accurate results.
Future Directions
There are several potential future directions for research on EPNBS. One area of interest is its potential as a treatment for cancer, as studies have shown that it can reduce the proliferation of cancer cells. Additionally, further research could be done to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, more studies could be done to investigate the potential side effects and toxicity of EPNBS, as well as its stability under different conditions.
Synthesis Methods
EPNBS can be synthesized by the reaction of 2-ethylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to obtain EPNBS.
Scientific Research Applications
EPNBS has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-13-7-5-6-8-16(13)17-21(18,19)15-11-9-14(10-12-15)20-4-2/h5-12,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSDYFXKSIPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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